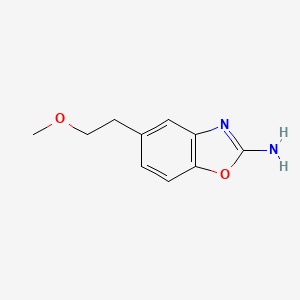

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Description

Structural Classification Within Heterocyclic Aromatic Amines

Benzoxazoles belong to the class of bicyclic heterocyclic compounds characterized by a benzene ring fused to an oxazole moiety (a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively). The structural features of this compound include:

- Aromatic core : The benzoxazole system exhibits planar aromaticity, stabilized by π-electron delocalization across the fused rings.

- Substituent effects : The electron-donating methoxyethyl group (-CH₂CH₂OCH₃) at position 5 modifies electron density distribution, while the primary amine (-NH₂) at position 2 introduces nucleophilic reactivity.

- Heteroatom interactions : Intramolecular hydrogen bonding between the amine and adjacent heteroatoms may influence conformational stability.

Table 1 : Key Structural Parameters of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₂N₂O₂ | |

| Molecular weight | 192.21 g/mol | |

| Hybridization | sp²-dominated aromatic system | |

| Substituent positions | -OCH₂CH₂CH₃ (C5), -NH₂ (C2) |

Historical Context of Benzoxazole Derivatives in Organic Chemistry

Benzoxazole chemistry emerged in the late 19th century, with early synthetic routes involving:

- Condensation reactions : 2-Aminophenols with carboxylic acid derivatives under acidic conditions.

- Cyclodesulfurization : Development of iodine-mediated oxidative methods in the 21st century improved yields and selectivity for N-substituted derivatives.

The specific derivative this compound represents an evolution in benzoxazole functionalization strategies, leveraging:

Significance in Modern Chemical Research

Recent studies highlight its role in:

- Medicinal chemistry : As a scaffold for developing antimicrobial and anticancer agents, leveraging the benzoxazole core's ability to interact with biological targets.

- Materials science : Potential applications in fluorescent probes due to the conjugated π-system.

- Synthetic methodology : Testing ground for green chemistry approaches, including:

Research Case Study : A 2022 investigation demonstrated that benzoxazole derivatives with ether side chains exhibit enhanced antifungal activity against Mycosphaerella melonis (76.4% inhibition rate at 50 ppm), attributed to improved membrane permeability. While this compound itself was not tested, structural analogs with similar substituents showed promising bioactivity profiles.

The compound's synthetic versatility is evidenced by its preparation through:

Propriétés

IUPAC Name |

5-(2-methoxyethyl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-5-4-7-2-3-9-8(6-7)12-10(11)14-9/h2-3,6H,4-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRMZUMOKVIPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization from 2-Aminophenol and Appropriate Substrates

- Method: Reaction of 2-aminophenol with suitable aldehydes or electrophilic cyanating agents under Lewis acid catalysis or solvent-free conditions.

- Example: Potassium-ferrocyanide catalyzed grinding method at room temperature with 2-aminophenol and aromatic aldehydes yielding benzoxazole derivatives in 87–96% yield within 2 minutes.

- Relevance: The 2-methoxyethyl substituent can be introduced via an appropriate aldehyde or alkylating agent in this step or subsequent functionalization.

Use of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as Electrophilic Cyanating Agent

- Method: Reaction of o-aminophenols with NCTS in the presence of Lewis acids such as BF3·Et2O in 1,4-dioxane under reflux.

- Yields: Optimized conditions yield 2-aminobenzoxazoles up to 87–90% (Table 2 data).

- Mechanism: NCTS activates the cyano group for nucleophilic attack by the amino group, followed by cyclization to benzoxazole.

- Adaptability: This method is broadly applicable and uses nonhazardous reagents, making it suitable for synthesizing 5-substituted 2-aminobenzoxazoles.

| Entry | BF3·Et2O (equiv) | NCTS (equiv) | Temperature | Yield (% of 2a) |

|---|---|---|---|---|

| 1 | 3 | 3 | Reflux | 86 |

| 4 | 3 | 1.5 | Reflux | 87 |

| 6 | 2 | 1.5 | Reflux | 90 |

Reaction conditions: o-aminophenol (0.18 mmol), NCTS, BF3·Et2O, 1,4-dioxane, 30 h.

Smiles Rearrangement Approach via Benzoxazole-2-thiol Activation

- Method: Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by nucleophilic substitution and intramolecular Smiles rearrangement.

- Advantages: This method enables functionalization at nitrogen and carbon centers under mild, economic conditions.

- Outcome: Good to excellent yields of N-substituted aminobenzoxazoles.

- Considerations: Reaction conditions (base equivalents, temperature) critically influence product selectivity and yield.

Alkylation of 2-Aminobenzoxazole

- Method: Direct alkylation of 2-aminobenzoxazole with 2-methoxyethyl halides or tosylates.

- Notes: Requires controlling reaction conditions to avoid side reactions such as ring closure or disulfide formation.

- Example: Reaction with 3-bromopropylamine HBr analogues showed competing ring closure; careful optimization with base equivalents (e.g., triethylamine) favored desired substitution.

- Relevance: This approach can be adapted using 2-methoxyethyl bromide or similar electrophiles to install the 2-methoxyethyl substituent at the 5-position.

Comparative Data on Yields and Reaction Conditions

Research Findings and Optimization Notes

- The use of NCTS as a cyanating agent is advantageous due to its nonhazardous nature and operational simplicity, yielding the desired 2-aminobenzoxazoles effectively.

- Smiles rearrangement offers a strategic route for N-substitution, allowing introduction of various alkyl or aryl groups on the benzoxazole nitrogen.

- Reaction conditions such as reagent equivalents, temperature, and choice of base significantly impact product yield and purity.

- Radical scavengers (e.g., triethylamine) can suppress unwanted disulfide formation during thiol activation steps.

- Scale-up feasibility demonstrated for NCTS-based synthesis with only slight yield reduction, indicating potential for industrial application.

Summary and Recommendations for Preparation of this compound

- Starting Point: Synthesize 2-aminobenzoxazole core using NCTS electrophilic cyanation or potassium-ferrocyanide catalyzed cyclization of 2-aminophenol derivatives.

- Substitution: Introduce the 2-methoxyethyl group via alkylation of the 5-position hydroxyl or amino precursor or by using appropriately substituted aldehydes in the cyclization step.

- Alternative: Employ Smiles rearrangement on benzoxazole-2-thiol derivatives activated with chloroacetyl chloride followed by nucleophilic substitution with 2-methoxyethyl amine or halide.

- Optimization: Control base equivalents, temperature, and reaction time to maximize yield and minimize side products such as disulfides or ring-closed derivatives.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents onto the benzoxazole ring.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazoles, each with unique chemical and physical properties.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that could be beneficial in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The methoxyethyl group (-CH2CH2OCH3) at the 5-position distinguishes this compound from others in the benzoxazole family. Key comparisons include:

Spectroscopic and Analytical Data

Comparative spectroscopic data highlight substituent effects:

- IR Spectroscopy : The methoxyethyl group would show characteristic C-O-C stretching at ~1100 cm⁻¹, distinct from nitro (1520 cm⁻¹) or trifluoromethyl (1300–1100 cm⁻¹) groups .

- NMR : Methoxyethyl protons appear as a triplet (δ 3.4–3.6 ppm for CH2O) and singlet (δ 3.2 ppm for OCH3), differing from aryl protons in phenyl-substituted analogs (δ 7.0–8.0 ppm) .

- Mass Spectrometry : Molecular ion peaks for benzoxazole derivatives typically align with their molecular weights (e.g., m/z 385 for IVb vs. ~236 for this compound).

Activité Biologique

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a methoxyethyl group. The structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets due to its unique chemical structure.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins involved in critical cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA topoisomerases and protein kinases, which are crucial for DNA replication and cell signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Gene Expression Modulation : By inhibiting histone deacetylases, this compound alters chromatin structure and gene expression, impacting various pathways related to cell proliferation and survival .

Biological Activity Overview

The biological activity of this compound spans several areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Results indicate significant cytotoxic effects at certain concentrations .

- Mechanism : The anticancer effects are primarily through apoptosis induction and inhibition of proliferation, attributed to the compound's ability to disrupt critical signaling pathways involved in cancer progression .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Tested Pathogens : It has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies report minimum inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml against various strains .

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 62.5 |

| Candida albicans | 250 |

This broad spectrum suggests potential for therapeutic applications in treating infections resistant to standard antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems:

- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.

- Distribution : It distributes well in tissues due to its chemical properties and interaction with transport proteins.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound, influencing its efficacy and toxicity profiles.

Case Studies and Research Findings

Several studies have documented the biological activity of benzoxazole derivatives:

- A study demonstrated that derivatives similar to this compound possess significant cytotoxicity against multiple cancer cell lines, with specific substitutions enhancing activity .

- Another investigation reported the antimicrobial efficacy of benzoxazole derivatives against drug-resistant bacterial strains, highlighting their potential as novel therapeutic agents .

- Research on structure–activity relationships indicates that modifications on the benzoxazole ring can significantly influence both anticancer and antimicrobial activities, suggesting avenues for further drug development .

Q & A

Basic: What are the recommended synthetic routes for 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be approached via condensation reactions of enamine intermediates or functionalization of pre-existing benzoxazole scaffolds. For example, analogous benzoxazole derivatives are synthesized through cyclization of ortho-substituted anilines with carbonyl compounds under acidic or thermal conditions . Optimization should focus on solvent selection (e.g., ethanol or DMF), catalysts (e.g., polyphosphoric acid), and temperature control to maximize yield and purity. Post-synthetic modifications, such as introducing the 2-methoxyethyl group via alkylation or nucleophilic substitution, require careful monitoring of reaction kinetics to avoid side products .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns and confirm the presence of the methoxyethyl group.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography: Single-crystal analysis using programs like SHELXL or WinGX to resolve bond lengths and angles, ensuring structural fidelity .

- HPLC/GC: For purity assessment, particularly to detect unreacted precursors or byproducts.

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

While specific toxicity data for this compound is limited, analogous benzoxazoles require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Fire Safety: Use dry powder or CO₂ extinguishers; avoid water due to potential flammability risks .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can crystallographic software resolve discrepancies in structural data for this compound?

Answer:

Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) allow iterative adjustment of thermal parameters and hydrogen bonding networks . Advanced features in WinGX enable symmetry checks and validation against crystallographic databases (e.g., CCDC) to resolve ambiguities . For macromolecular analogs, SHELXPRO can interface with refinement pipelines to improve model accuracy .

Advanced: What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound derivatives?

Answer:

SAR studies require systematic substitution at the benzoxazole core:

- Electron-Donating Groups (EDGs): Methoxyethyl groups may enhance solubility or modulate electronic properties.

- Bioisosteric Replacements: Substituting the oxazole ring with thiazole (e.g., as in 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) can alter biological activity .

- Pharmacophore Modeling: Use tools like MOE or Schrödinger Suite to map interactions with biological targets (e.g., enzymes or receptors). Validate via in vitro assays (e.g., antimicrobial or kinase inhibition) .

Advanced: How can researchers address contradictions in biological activity data for benzoxazole derivatives?

Answer:

Contradictions may stem from assay variability (e.g., cell lines, concentrations) or impurity interference. Mitigation strategies include:

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates.

- Metabolic Stability Tests: Assess compound degradation in liver microsomes.

- Orthogonal Assays: Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) methods. Cross-reference with structural analogs (e.g., 5-(trifluoromethoxy)-1,3-benzoxazol-2-amine) to identify trends .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:

- DFT Calculations: Gaussian or ORCA software for optimizing geometry and calculating dipole moments, polarizability, and HOMO-LUMO gaps.

- Solubility Prediction: Use tools like ALOGPS or SwissADME to estimate logP and aqueous solubility based on substituent effects.

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or proteins to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.